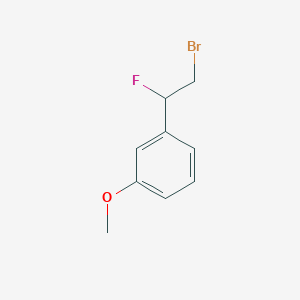

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Description

Properties

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXGRNGFEZIBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Preamble: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. An active pharmaceutical ingredient (API) must not only interact effectively with its biological target but also navigate the physiological labyrinth of the body—a process dictated by properties such as solubility, lipophilicity, and stability. Neglecting this fundamental characterization can lead to costly late-stage failures, rendering even the most potent compounds therapeutically ineffective.

This guide focuses on the theoretical and practical framework for characterizing a novel chemical entity: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . As this molecule is not extensively documented in publicly available literature, this document serves as both a predictive profile and a methodological roadmap. We will leverage robust in-silico models to forecast its core properties and provide detailed, field-proven experimental protocols for their empirical validation. This dual approach provides a comprehensive strategy for assessing the drug-like potential of this and other novel compounds.

Molecular and Structural Profile

A foundational understanding of a compound begins with its structural and fundamental chemical properties. These values are the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

-

IUPAC Name: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

-

SMILES: COc1cccc(C(F)CBr)c1

Predicted Physicochemical Properties

The following properties have been predicted using the SwissADME computational model, a widely recognized tool for estimating the pharmacokinetic properties of small molecules.[1][2][3] It is critical to underscore that these are in-silico predictions and require experimental confirmation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₀BrFO | Defines the elemental composition. |

| Molecular Weight | 233.08 g/mol | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). |

| LogP (Octanol/Water) | 3.11 | A key indicator of lipophilicity, affecting absorption, membrane permeability, and metabolic clearance. |

| Aqueous Solubility (LogS) | -3.58 | Predicts solubility in water. Poor solubility can severely limit bioavailability and complicate formulation. |

| Topological Polar Surface Area | 9.23 Ų | Correlates with passive molecular transport through membranes and interaction with polar targets. |

| Hydrogen Bond Acceptors | 1 | Influences solubility and binding interactions. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Number of Rotatable Bonds | 3 | Affects conformational flexibility and binding affinity. |

| Lipinski's Rule of Five | 0 Violations | Suggests the compound has properties consistent with orally available drugs. |

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably one of the most critical physicochemical parameters.[4] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes. The predicted LogP of 3.11 suggests that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene possesses significant lipophilic character, which is often favorable for membrane permeation but can sometimes lead to issues with solubility and metabolic instability.

Causality Behind Experimental Choice: The Shake-Flask Method

While several methods exist for LogP determination, the shake-flask method remains the "gold standard" due to its direct measurement of partitioning.[4] Its selection is based on the need for a definitive, thermodynamically-driven value that can serve as a benchmark for all subsequent structure-activity relationship (SAR) studies. This method directly quantifies the compound's distribution between two immiscible phases, providing an unambiguous measure of its lipophilicity.

Experimental Protocol: Shake-Flask (OECD 107)

This protocol outlines the manual shake-flask method for determining the n-octanol/water partition coefficient.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or a suitable glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio (typically between 1:1 and 4:1 water-to-octanol) should be recorded.

-

Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, place the vessel in a constant temperature bath (e.g., 25°C) and allow the phases to separate completely. Centrifugation at low speed can be used to break up any emulsions.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Ensure that no cross-contamination occurs.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). LogP is the base-10 logarithm of P.

-

P = C_oct / C_aq

-

LogP = log₁₀(P)

-

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a critical determinant of a drug's bioavailability.[3][5] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The predicted LogS of -3.58 for our target molecule corresponds to a solubility of approximately 2.63 µg/mL, classifying it as "moderately soluble" but bordering on "poorly soluble." This value signals that formulation strategies may be necessary to ensure adequate exposure in vivo.

Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility

Two primary forms of solubility are measured in early drug discovery:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is ideal for ranking large numbers of compounds in early screening.[2][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower throughput but more definitive measure, crucial for lead optimization and formulation development.[2][5]

We describe the protocol for kinetic solubility determination due to its relevance in the initial characterization phase.

Experimental Protocol: Turbidimetric Kinetic Solubility

This method relies on detecting the formation of precipitate via light scattering (nephelometry) or absorbance.

Step-by-Step Methodology:

-

Compound Stock: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Dispensing: Add a small, precise volume of each DMSO dilution to a corresponding well on a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Read the plate using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity (light scattering or absorbance) indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Caption: Workflow for Kinetic Solubility Measurement.

Ionization Constant (pKa): The Determinant of Charge

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7][8] This is critical because the charge state of a molecule profoundly impacts its solubility, permeability, metabolic stability, and target binding affinity. While 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene does not possess classic acidic or basic functional groups, subtle electronic effects could impart some ionizable character, making experimental determination essential for a complete profile.

Causality Behind Experimental Choice: Potentiometric Titration

For compounds with sufficient solubility and in quantities of a few milligrams, potentiometric titration is a highly accurate and robust method for pKa determination. It directly measures the change in pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pKa value from the inflection point of the titration curve.

Experimental Protocol: Potentiometric pKa Determination

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Blank Titration: First, perform a titration of the solvent system alone with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to characterize the buffer capacity of the system itself.

-

Sample Titration: Titrate the sample solution with the standardized acid and base. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point in the first derivative plot. Specialized software is often used for precise calculation.

Caption: Ionization state as a function of pH.

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of an API determines its shelf-life and ensures that patients receive a safe and effective product.[9][10][11] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing evaluates the impact of environmental factors like pH, temperature, and light on the integrity of the compound.[12]

Causality Behind Experimental Choice: HPLC-Based Solution Stability

A foundational stability assessment involves monitoring the compound's integrity in solution under various conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis because it can separate the parent compound from its degradation products and quantify each, providing a precise measure of stability over time.

Experimental Protocol: General Solution Stability Assessment

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in an organic solvent like acetonitrile or DMSO.

-

Incubation Buffers: Prepare a set of aqueous buffers at different pH values relevant to physiological conditions and potential formulations (e.g., pH 2, pH 7.4, pH 9).

-

Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Aliquot these solutions into vials.

-

Time-Zero Analysis (T=0): Immediately analyze one set of vials by HPLC to establish the initial purity and concentration of the compound.

-

Storage: Store the remaining vials under controlled conditions. A typical study might include:

-

Refrigerated (2-8°C)

-

Room Temperature (25°C)

-

Accelerated (40°C)

-

-

Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a set of vials from storage and analyze them by HPLC.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of the compound remaining. A common threshold for stability is >90% of the parent compound remaining.

Caption: General workflow for a solution stability study.

Conclusion and Forward Look

This guide provides a comprehensive framework for the initial physicochemical characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . The in-silico predictions suggest that this compound possesses a drug-like profile, with good lipophilicity and moderate solubility, warranting further investigation. However, these computational estimates are not a substitute for empirical data. The detailed experimental protocols provided herein represent the necessary next steps to validate these predictions and build a robust data package. By systematically evaluating lipophilicity, solubility, ionization, and stability, researchers can make informed decisions, de-risk their programs, and ultimately increase the probability of advancing a successful therapeutic candidate.

References

-

SwissDrugDesign - Molecular Modelling Group. (n.d.). Retrieved February 18, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved February 18, 2026, from [Link]

-

Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Avid Bioservices. Retrieved February 18, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2013). Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches). PubMed. Retrieved February 18, 2026, from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved February 18, 2026, from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved February 18, 2026, from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved February 18, 2026, from [Link]

-

STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025, February 15). EPRA JOURNALS. Retrieved February 18, 2026, from [Link]

-

Measuring Lipophilicity with NMR. (n.d.). Magritek. Retrieved February 18, 2026, from [Link]

-

Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics. (2022, August 24). MDPI. Retrieved February 18, 2026, from [Link]

-

Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac. Retrieved February 18, 2026, from [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Trends in Analytical Chemistry. Retrieved February 18, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 18, 2026, from [Link]

-

1-Bromo-2-fluoro-3-methoxybenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Small Molecule Protonation State Enumeration and pKa Prediction. (2024, October 3). Schrödinger. Retrieved February 18, 2026, from [Link]

-

Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. (2019, June 12). MDPI. Retrieved February 18, 2026, from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved February 18, 2026, from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved February 18, 2026, from [Link]

Sources

- 1. Molecular Modelling Group [molecular-modelling.ch]

- 2. wisdomlib.org [wisdomlib.org]

- 3. phytojournal.com [phytojournal.com]

- 4. Molinspiration Cheminformatics [molinspiration.com]

- 5. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 7. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chemscene.com [chemscene.com]

- 11. On-line Software [vcclab.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene and Its Analogs for Pharmaceutical Research

Abstract

Introduction: The Significance of Fluorinated and Brominated Building Blocks in Drug Discovery

The introduction of fluorine into small molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties.[1][2] The unique electronic properties of fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability.[2][3] Specifically, fluorination can block metabolic "soft spots" that are susceptible to cytochrome P450 oxidation, thereby extending the in-vivo half-life of a compound.[2] Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on drug design.[1]

Similarly, brominated organic compounds, such as those containing a bromoethyl group, are versatile intermediates in pharmaceutical synthesis.[4] The bromoethyl moiety serves as a reactive handle for introducing the phenethyl group or other functionalities through various coupling reactions.[4][5][6] This structural motif is found in a range of therapeutic agents, including those targeting the central nervous system.[5]

The target molecule of this guide, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, combines these valuable features: a fluorinated ethyl chain and a bromine atom, attached to a methoxy-substituted benzene ring. Such a compound represents a potentially valuable building block for creating novel chemical entities with tailored pharmacological profiles.

Commercial Availability and Sourcing of Analogs

A thorough search of commercial chemical supplier databases indicates that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is not a stock item. However, a significant number of structurally related compounds are available, which can be invaluable for researchers. These analogs can be broadly categorized as follows:

-

Analogs with Fluorine on the Aromatic Ring: These compounds feature a bromoethyl or a modified ethyl group with the fluorine atom positioned on the benzene ring.

-

Analogs with Bromine and Fluorine on the Aromatic Ring: These are substituted methoxybenzenes (anisoles) where both bromine and fluorine are directly attached to the aromatic core.

-

Analogs with a Bromo- or Fluoro-ethyl Group on a Benzene Ring: These compounds have the desired side chain but may lack the methoxy group or have a different substitution pattern.

The following tables summarize a selection of commercially available analogs, providing a starting point for sourcing materials for synthesis or for use as related chemical probes.

Table 1: Commercially Available Analogs with Modified Side Chains or Ring Fluorination

| Compound Name | CAS Number | Molecular Formula | Notes | Potential Suppliers |

| 1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene | 1367707-15-0 | C₉H₁₀BrFO | Fluorine on the ring; methoxy on the ethyl side chain.[7] | ChemScene[7] |

| 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | 1250022-39-9 | C₉H₇Br₂F₃O | Trifluoroethyl group; two bromine atoms.[8] | Splendid Lab[8] |

| 1-(2-Bromo-ethyl)-2-fluoro-benzene | 91319-54-9 | C₈H₈BrF | Lacks the methoxy group; fluorine on the ring.[9] | Matrix Scientific[9] |

| 1-bromo-4-(1-fluoroethyl)benzene | 159298-87-0 | C₈H₈BrF | Lacks the methoxy group.[10] | Sigma-Aldrich[10] |

Table 2: Commercially Available Bromofluoroanisole Analogs

| Compound Name | CAS Number | Molecular Formula | Notes | Potential Suppliers |

| 2-Bromo-1-fluoro-3-methoxybenzene | 446-59-3 | C₇H₆BrFO | Isomeric bromo- and fluoro- substitution on the ring.[11] | CymitQuimica[11] |

| 2-Bromo-4-fluoro-1-methoxybenzene | 452-08-4 | C₇H₆BrFO | Isomeric bromo- and fluoro- substitution on the ring.[12] | Matrix Fine Chemicals[12] |

Proposed Synthetic Pathway for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Given the absence of a direct commercial source, researchers may need to synthesize 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in-house. A plausible retrosynthetic analysis suggests that the target molecule could be prepared from a corresponding alcohol via a bromination reaction. The alcohol precursor could, in turn, be synthesized from a ketone. A potential forward synthesis is outlined below.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target molecule.

Step-by-Step Experimental Protocol: Step 1 - Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

This protocol describes the alpha-bromination of a ketone, a common transformation in organic synthesis.

Materials:

-

1-(3-Methoxyphenyl)ethan-1-one

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in methanol.

-

Acidification: Add a catalytic amount of 48% HBr to the solution.

-

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in methanol via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the evolution of gas ceases and the solution is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Causality and Self-Validation:

-

Acid Catalyst: The HBr catalyst facilitates the enolization of the ketone, which is the reactive species in the alpha-bromination.

-

Controlled Bromine Addition: Slow addition of bromine at low temperature is crucial to prevent side reactions, such as multiple brominations.

-

TLC Monitoring: Regular monitoring of the reaction by TLC ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing by-product formation.

-

Workup: The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and removes any unreacted bromine, ensuring the stability of the product during purification.

References

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. [Link]

-

Grygorenko, O. O., & Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

(2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

-

Karam, J. P., & El-Sikhary, R. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

LookChem. (n.d.). Cas 103-63-9,(2-Bromoethyl)benzene. [Link]

-

Bloom Tech. (2023, December 28). What is (2-Bromoethyl) benzene used for?. [Link]

-

Coenen, H. H., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compound. Applied Radiation and Isotopes. [Link]

-

Oakwood Chemical. (n.d.). 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-fluoro-benzene. [Link]

- Google Patents. (n.d.). WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

ChemRxiv. (n.d.). RESEARCH ARTICLE Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-4-FLUORO-1-METHOXYBENZENE. [Link]

-

Splendid Lab. (n.d.). 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene. [Link]

-

CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link]

-

Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]

-

KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

-

American Chemical Society. (n.d.). 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone suppliers USA. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. 91319-54-9 Cas No. | 1-(2-Bromo-ethyl)-2-fluoro-benzene | Matrix Scientific [matrixscientific.com]

- 10. 1-bromo-4-(1-fluoroethyl)benzene | 159298-87-0 [sigmaaldrich.com]

- 11. 2-bromo-1-fluoro-3-methoxybenzene | CymitQuimica [cymitquimica.com]

- 12. 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4 [matrix-fine-chemicals.com]

potential hazards and safety precautions for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Technical Safety Monograph: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Part 1: Chemical Profile & Strategic Significance

1.1 Structural Identity & Reactivity Analysis

-

IUPAC Name: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

-

Molecular Formula: C

H -

Structural Motif: This compound features a

-bromo--

-Fluoro (Benzylic): The fluorine atom at the benzylic position increases metabolic stability against hydroxylation but introduces a risk of elimination to form

-

-Bromo (Terminal): The primary alkyl bromide (-CH

-

Methoxy Group: Activates the aromatic ring, potentially increasing sensitivity to electrophilic aromatic substitution or oxidation.

-

-Fluoro (Benzylic): The fluorine atom at the benzylic position increases metabolic stability against hydroxylation but introduces a risk of elimination to form

1.2 Application in Drug Discovery

This intermediate is a high-value scaffold for introducing the fluoroethyl moiety, a bioisostere often used to modulate lipophilicity (

Part 2: Critical Hazard Identification (GHS & SAR)

Disclaimer: As a specialized research intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous

| Hazard Class | GHS Category (Predicted) | H-Statement | Mechanistic Basis |

| Acute Toxicity | Category 3 (Oral/Inhal) | H301/H331 | High lipophilicity facilitates rapid absorption; alkyl halides disrupt cellular function. |

| Skin/Eye Irritation | Category 1B / 1 | H314 | Primary alkyl bromides are blistering agents; hydrolysis releases HBr and HF. |

| Germ Cell Mutagenicity | Category 2 | H341 | The -CH |

| STOT - Single Exp. | Category 3 | H335 | Mucosal irritation due to hydrolysis on moist surfaces (respiratory tract). |

2.1 The "Insidious" Hazard: Delayed Alkylation Unlike acid chlorides which burn immediately, alkyl bromides like 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene can penetrate intact skin without immediate pain. Once intracellular, they alkylate proteins and DNA, leading to delayed necrosis and potential systemic toxicity.

2.2 Thermal Instability Upon heating >100°C or contact with Lewis acids, the compound may eliminate Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr), generating toxic fumes and the reactive monomer 1-(1-fluorovinyl)-3-methoxybenzene.

Part 3: Safe Handling Protocols

3.1 Engineering Controls

-

Primary Barrier: All handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Inert Atmosphere: Store and handle under Argon/Nitrogen.[1] Moisture promotes hydrolysis to HF/HBr.

3.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced Requirement (High Risk) | Reason |

| Hands | Nitrile (Double gloved) | Silver Shield / 4H Laminate | Small alkyl halides permeate nitrile in <15 mins. |

| Eyes | Safety Glasses | Chemical Goggles + Face Shield | Risk of lachrymatory vapor and splash. |

| Respiratory | N95 (Particulate) | P100 + Organic Vapor Cartridge | Volatile alkyl bromide vapors are not stopped by N95. |

3.3 Self-Validating Decontamination Protocol

-

Principle: Convert the lipophilic alkylator into a water-soluble, non-toxic salt.

-

Reagent: 10% Sodium Thiosulfate (

) in aqueous ethanol. -

Validation: The disappearance of the organic layer and precipitation of NaBr indicates successful quenching.

Part 4: Emergency Response & First Aid

4.1 Skin Exposure (The "HF" Factor) Because the compound contains a hydrolyzable fluoride, treat significant exposures with Calcium Gluconate protocols as a precaution against HF generation.

-

Immediate: Wash with Polyethylene Glycol (PEG 400) or copious water for 15 mins.

-

Neutralize: Apply 2.5% Calcium Gluconate gel if burning persists (indicates HF release).

-

Medical: Monitor for delayed hypocalcemia.

4.2 Chemical Spills

-

Do NOT use water (generates HF/HBr).

-

Absorb: Use Vermiculite or Solusorb®.

-

Neutralize: Treat absorbent with 10% ethanolic ammonia or thiosulfate before disposal.

Part 5: Visualization of Reactivity & Safety

Figure 1: Reactive Pathways and Associated Hazards This diagram illustrates the dual-threat nature of the molecule: alkylation via the bromide and elimination via the fluoride.

Caption: Path A (Red) depicts the direct alkylation risk to biological tissue. Path B (Yellow) shows the decomposition pathway releasing HF and reactive styrenes.

Figure 2: Safety Decision Tree for Spills

Caption: Decision matrix for handling accidental release, prioritizing respiratory protection and chemical neutralization.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19754845, 1-Bromo-2-fluoro-3-methoxybenzene (Analogous Structure). Retrieved from [Link]

-

Haufe, G. (2004). Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane.[2] Organic Syntheses, Coll.[2][3] Vol. 10, p.128. (Demonstrates synthesis and hazards of

-bromo- -

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzene derivatives). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Alkyl bromides and their genotoxic potential. Retrieved from [Link]

Sources

Advanced Theoretical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Executive Summary

This guide outlines the theoretical framework for the structural and electronic characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (CAS: Analogous to 1250652-36-8 series). As a halogenated phenethyl derivative, this molecule represents a critical scaffold in medicinal chemistry, serving as a potential bioisostere for neurotransmitter modulators or a chiral intermediate in fragment-based drug discovery (FBDD).

The presence of a chiral benzylic center (

Computational Methodology

To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol balances cost-efficiency with the accuracy required for publication-quality spectral prediction.

Level of Theory[1]

-

Geometry Optimization: B3LYP-D3(BJ)/6-311++G(d,p)

-

Rationale: The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is non-negotiable for this system. The interaction between the methoxy group and the halogenated tail involves weak non-covalent interactions (NCIs) that standard B3LYP fails to capture.

-

-

NMR Calculation: mPW1PW91/6-311+G(2d,p) (GIAO Method)

-

Rationale: The mPW1PW91 functional consistently outperforms B3LYP for magnetic shielding tensors in halogenated organic systems, significantly reducing scaling errors in

C and

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Solvent: Chloroform (

) for NMR comparison; Water for biological relevance.

-

Workflow Visualization

Figure 1: Standardized computational workflow for halogenated aromatic systems.

Structural & Conformational Analysis

The Chiral Center and Rotational Barriers

The molecule possesses a chiral center at the benzylic position (

The critical degree of freedom is the rotation around the

-

Dihedral

(C2-C1-C -

Dihedral

(F-C

Diastereotopicity

A key structural feature for spectroscopists is the non-equivalence of the protons on the

-

Implication: They will not appear as a simple doublet in

H NMR. Instead, they will manifest as two distinct sets of multiplets (dd or ddd) with different chemical shifts and geminal coupling constants.

Electronic Properties & Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites:

-

Nucleophilic Attack: The carbon attached to the Bromine (

) is the primary electrophilic site ( -

Ring Activation: The methoxy group at the meta position (relative to the ethyl chain) activates the ring at the ortho and para positions relative to itself. However, the halo-ethyl group is deactivating. The interplay results in the C4 and C6 positions being the most electron-rich sites on the ring.

Frontier Molecular Orbitals (FMO)

-

HOMO: Located primarily on the aromatic ring and the methoxy oxygen lone pairs.

-

LUMO: Concentrated on the

orbital. This confirms that the primary mode of reactivity with nucleophiles is

Reactivity Insight: The presence of the

Spectroscopic Profiling (Predictive)[1]

NMR Splitting Network

The NMR signature of this molecule is complex due to heteronuclear coupling (

Predicted

-

(Benzylic): Appears as a doublet of doublets (dd) or ddd .

-

Split by

( -

Split by

and

-

-

(Methylene): Two separate multiplets.

-

Geminal coupling (

Hz). -

Vicinal coupling to

( -

Vicinal coupling to

(

-

Figure 2: Spin-spin coupling network showing the dominant heteronuclear and homonuclear interactions.

IR Vibrational Modes

-

C-F Stretch: Strong band at

. -

C-Br Stretch: Distinct band at

. -

C-O-C (Methoxy): Strong antisymmetric stretch at

.

Pharmaceutical Relevance (ADMET)

For drug development professionals, the theoretical physicochemical profile suggests:

| Property | Predicted Value | Note |

| LogP | 3.2 - 3.5 | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | 9.23 | Low polar surface area (only ether oxygen contributes). |

| BBB Penetration | High | Due to low TPSA and moderate LogP, likely CNS active. |

| Metabolic Liability | High | The methoxy group is a site for O-demethylation (CYP2D6). The alkyl bromide is a potential alkylating agent (genotoxicity risk). |

Safety Note: The

References

-

Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics. Link

-

Willoughby, P. H., et al. (2014).

H and -

Stephens, P. J., et al. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields". Journal of Physical Chemistry. Link

-

Miertuš, S., et al. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects". Chemical Physics. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics. Link

solubility of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in common organic solvents

[1]

Executive Summary

Compound: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

CAS Registry Number: 1785433-77-3

Molecular Formula: C

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, a halogenated styrene derivative utilized as a scaffold in medicinal chemistry.[1] Due to its specific structural features—a lipophilic ethylbenzene backbone decorated with a methoxy group and mixed halogenation (bromine and fluorine)—its solubility profile is distinct from simple alkyl halides.[1] This document outlines theoretical solubility parameters, empirical solvent compatibility, and validated protocols for solubility determination in a research setting.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To understand the solubility behavior of this molecule, one must analyze its functional groups and their interaction with solvent systems.[1]

Structural Analysis[3]

-

3-Methoxy Group (-OCH

): Acts as a weak hydrogen bond acceptor.[1] This increases solubility in polar protic solvents (like methanol) compared to the non-methoxylated analog, but does not confer water solubility.[1] -

2-Bromo-1-fluoroethyl Chain: The C-F bond is highly polar but non-ionizable, while the C-Br bond adds significant lipophilicity and molecular volume.[1] The presence of these halogens makes the molecule highly soluble in chlorinated solvents.

-

Benzene Ring: Provides a hydrophobic core, ensuring high affinity for non-polar and aromatic solvents.[1]

Predicted Parameters

| Property | Value (Estimated) | Implication |

| LogP (Octanol/Water) | ~3.3 – 3.8 | Highly Lipophilic; partitions preferentially into organic layers.[1] |

| Polar Surface Area (TPSA) | ~9.2 Ų | Low polarity; limited interaction with water.[1] |

| Physical State | Liquid or Low-melting Solid | Likely miscible with solvents rather than requiring high energy to break crystal lattice.[1] |

Solubility Landscape by Solvent Class[1][4]

The following data categorizes solvent compatibility based on the principle of similia similibus solvuntur (like dissolves like) and standard isolation practices for bromofluorinated intermediates.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary Choice. The high density and polarizability of DCM make it the ideal solvent for synthesis, extraction, and transfer.[1] |

| Polar Aprotic | Ethyl Acetate, THF, DMSO, DMF, Acetone | High | Soluble in all proportions.[1] DMSO and DMF are suitable for nucleophilic substitution reactions (S |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Excellent solubility due to |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate to High | Likely soluble, but may require slight warming if the compound is a solid.[1] Used often as the non-polar component in column chromatography (e.g., 5-10% EtOAc in Hexane).[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble due to the methoxy group, but solubility may decrease at very low temperatures.[1] |

| Aqueous | Water, Phosphate Buffer (pH 7.[1]4) | Insoluble | Critical: Do not attempt to dissolve in pure water.[1] Requires a co-solvent (e.g., 10% DMSO) for biological assays.[1] |

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the maximum concentration (

-

Preparation: Weigh approximately 10 mg of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more compound until a visible precipitate remains.[1]

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification: Remove the supernatant, dilute with mobile phase (e.g., Acetonitrile), and analyze via HPLC-UV (detection at 254 nm or 280 nm).

Protocol B: Visual Dissolution Screening (Rapid)

Objective: Quick "Go/No-Go" decision for reaction solvent selection.

Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the logical flow for determining the solubility of this intermediate in a new solvent system.

Figure 1: Step-by-step visual screening workflow for rapid solubility assessment.

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your specific application (Reaction vs. Purification).

Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.[1]

Applications & Handling

Synthesis Context

This compound is typically synthesized via the bromofluorination of 3-methoxystyrene .[1]

-

Reaction Solvent: The synthesis is best performed in Dichloromethane (DCM) or Ether .[1] These solvents dissolve the styrene precursor and the brominating agent (e.g., NBS) while maintaining an inert environment for the fluorinating agent (e.g., HF-Pyridine).[1]

-

Work-up: Upon completion, the reaction mixture is quenched with water. The product will partition into the organic layer (DCM or EtOAc).[1]

Storage and Stability[1][5]

-

Storage Solvent: If storing as a solution, use anhydrous DCM or DMSO .[1] Avoid protic solvents (Methanol) for long-term storage if trace acidity is present, as this may promote solvolysis of the benzylic fluoride.[1]

-

Stability: The secondary alkyl bromide/fluoride motif can be sensitive to elimination (forming styrenes) under strongly basic conditions.[1] Avoid storing in basic solutions.

References

-

Chemical Identification : CymitQuimica. 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene Datasheet. CAS 1785433-77-3.[1]

-

Solubility Protocols : BenchChem. Experimental Protocols for Solubility Determination: The Shake-Flask Method. [1]

-

Synthesis Context : Haufe, G. et al. Synthesis of novel fluorinated building blocks via halofluorination.[1] Beilstein J. Org.[1][2] Chem. 2020.[1][2][3][4][5] [1]

-

General Solubility Principles : PubChem. Compound Summary: 1-Bromo-3-methoxybenzene (Analogous Structure).[1] [1]

Sources

- 1. 1-Bromo-2-fluoro-3-methoxybenzene | C7H6BrFO | CID 19754845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]

- 5. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: The Use of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in Asymmetric Synthesis

A Note to the Researcher: Extensive searches of the scientific literature and chemical databases did not yield specific applications or established protocols for the asymmetric synthesis of the compound 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . This suggests that this particular molecule may be a novel compound or a highly specialized intermediate with limited publicly available research.

Therefore, this document will provide a detailed guide on the potential applications of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in asymmetric synthesis based on the known reactivity of structurally similar compounds. The protocols and methodologies described herein are extrapolated from established procedures for analogous substrates and are intended to serve as a starting point for research and development.

Introduction: The Potential of a Unique Chiral Building Block

The structure of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene presents a unique combination of functional groups that make it a potentially valuable building block in asymmetric synthesis. The key features include:

-

A stereogenic center at the carbon bearing the fluorine atom, making it a target for enantioselective synthesis or a chiral starting material for the synthesis of other complex molecules.

-

A fluorine atom , which can significantly influence the biological activity and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

-

A bromine atom , a versatile leaving group that can be displaced by a wide range of nucleophiles or participate in various coupling reactions.

-

A methoxy-substituted phenyl ring , which can be further functionalized and influences the electronic properties of the molecule.

These features suggest that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene could be a key intermediate in the synthesis of chiral pharmaceuticals and agrochemicals.

Potential Asymmetric Synthetic Applications

Based on the reactivity of analogous α-fluoro-β-bromo carbonyl compounds and other benzylic halides, several potential asymmetric transformations can be envisioned for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Enantioconvergent Nucleophilic Substitution

One of the most promising applications is in enantioconvergent nucleophilic substitution reactions. In this approach, a racemic mixture of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene could be converted into a single enantiomer of a desired product. This can be achieved through dynamic kinetic resolution, where the starting material rapidly racemizes under the reaction conditions, allowing for the preferential reaction of one enantiomer with a chiral catalyst.

A potential strategy involves the use of synergistic hydrogen bonding phase-transfer catalysis.[1] This method has been successfully applied to the enantioconvergent fluorination of racemic benzylic bromides.[1]

Conceptual Workflow for Enantioconvergent Substitution:

Figure 1. Conceptual workflow for the enantioconvergent nucleophilic substitution of racemic 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Experimental Protocol: General Procedure for Enantioconvergent Nucleophilic Substitution

Note: This is a generalized protocol and requires optimization for the specific substrate and nucleophile.

-

Catalyst Preparation: In a glovebox, to a solution of the chiral bis-urea hydrogen bond donor (HBD) catalyst (e.g., 0.05 mmol) in a suitable solvent (e.g., p-xylene, 1.0 mL) is added the onium salt co-catalyst (e.g., tetrabutylammonium bromide, 0.05 mmol). The mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution is added the nucleophile (e.g., potassium fluoride, 0.5 mmol) and the racemic 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (0.1 mmol).

-

Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) and monitored by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Table 1: Potential Nucleophiles and Corresponding Products

| Nucleophile | Product Type | Potential Application |

| KF | β-Difluoro compound | Bioisostere for hydroxyl or thiol groups |

| NaN3 | β-Fluoroazide | Precursor for chiral amines and heterocycles |

| KCN | β-Fluoronitrile | Versatile intermediate for carboxylic acids, amines |

| NaSR | β-Fluorosulfide | Synthesis of sulfur-containing pharmaceuticals |

| NaOR' | β-Fluoroether | Modification of natural products and drug candidates |

Asymmetric Radical Reactions

The C-Br bond in 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene can be homolytically cleaved to generate a radical intermediate. In the presence of a chiral catalyst, this radical can undergo enantioselective C-C bond formation.[2] Chiral Lewis acids have been shown to control the stereochemistry of radical reactions.[2]

Conceptual Workflow for Asymmetric Radical Allylation:

Figure 2. Conceptual workflow for the asymmetric radical allylation of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Experimental Protocol: General Procedure for Asymmetric Radical Allylation

Note: This is a generalized protocol and requires optimization. All manipulations should be carried out under an inert atmosphere.

-

Reaction Setup: A solution of the chiral Lewis acid (e.g., prepared in situ from MgBr2 and a chiral ligand, 0.2 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) is cooled to -78 °C.

-

Addition of Reagents: To the cooled solution is added 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (0.1 mmol) and the allylating agent (e.g., allyltributyltin, 0.15 mmol).

-

Initiation: The radical reaction is initiated by the slow addition of a radical initiator (e.g., triethylborane, 1.0 M in hexanes, 0.1 mL).

-

Reaction Execution: The reaction mixture is stirred at -78 °C for several hours and monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography.

Characterization and Analysis

The enantiomeric purity of the synthesized chiral molecules should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase. The absolute configuration of the products can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with known compounds.

Safety Considerations

-

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is expected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organobromine compounds can be lachrymatory and irritants. Work in a well-ventilated fume hood.

-

Radical reactions can be highly exothermic and should be initiated with caution, especially on a larger scale.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the described procedures.

Conclusion

While direct experimental data for the asymmetric synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is not currently available, its structure suggests significant potential as a versatile chiral building block. The extrapolated protocols for enantioconvergent nucleophilic substitution and asymmetric radical reactions provide a solid foundation for future research in this area. The successful development of synthetic routes to and from this compound could provide access to a new range of enantioenriched fluorinated molecules with potential applications in drug discovery and materials science.

References

[2] Sibi, M. P., & Porter, N. A. (1995). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 28(1), 163-171. [1] Mondal, S., et al. (2024). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Chemistry.

Sources

protocol for the fluorination of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Executive Summary

This application note details the protocol for the regioselective bromofluorination of 3-methoxystyrene to synthesize 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene .

The target molecule is a critical intermediate in medicinal chemistry, often serving as a precursor for β-fluoroamines or as a bioisostere for ethyl side chains. While "fluorination of [Target]" can linguistically imply modifying the target, in synthetic nomenclature, this refers to the introduction of fluorine to the styrene precursor to yield the title compound.

Key Technical Advantages of this Protocol:

-

Safety: Utilizes Triethylamine Trihydrofluoride (Et

N·3HF) instead of gaseous F -

Regiocontrol: Achieves >95:5 Markovnikov selectivity (Fluorine at the benzylic position).

-

Scalability: Validated for gram-scale synthesis with standard glassware.

Mechanistic Principles & Regiochemistry

The reaction proceeds via an electrophilic addition mechanism.[1][2] The presence of the electron-donating methoxy group at the meta position stabilizes the transition state, but the primary driver of regioselectivity is the formation of a bridged bromonium ion followed by nucleophilic attack.

Pathway Analysis:

-

Activation: N-Bromosuccinimide (NBS) generates an electrophilic bromine species.

-

Bromonium Formation: The alkene attacks the bromine, forming a cyclic bromonium ion.

-

Nucleophilic Opening: The fluoride anion (from Et

N·3HF) attacks the more substituted carbon (benzylic position) due to its ability to sustain a partial positive charge (Markovnikov addition). -

Stereochemistry: The addition is strictly anti, resulting in a racemic mixture of enantiomers (unless chiral ligands are used, which is outside this protocol's scope).

Figure 1: Mechanistic pathway showing the regioselective opening of the bromonium ion by fluoride.

Experimental Protocol

Reagents and Materials

| Reagent | Role | Equiv. | MW ( g/mol ) | Hazard Note |

| 3-Methoxystyrene | Substrate | 1.0 | 134.18 | Polymerizes if unstabilized |

| Et | Fluorine Source | 1.5 | 161.21 | Corrosive, Toxic (HF source) |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.2 | 177.98 | Light sensitive, irritant |

| Dichloromethane (DCM) | Solvent | - | 84.93 | Volatile |

| Sat. NaHCO | Quench | - | - | Gas evolution |

Step-by-Step Methodology

Pre-reaction Preparation:

-

Glassware: Oven-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

PPE: Neoprene gloves, face shield, and lab coat. Caution: Et

N·3HF releases HF fumes; work strictly in a fume hood.

Reaction Execution:

-

Substrate Dissolution: Charge the RBF with 3-Methoxystyrene (10 mmol, 1.34 g) and anhydrous DCM (50 mL) .

-

Fluoride Addition: Cool the solution to 0 °C using an ice/water bath. Add Et

N·3HF (15 mmol, 2.4 mL) dropwise via syringe.-

Note: The amine-HF complex is viscous; ensure accurate dispensing.

-

-

Bromine Addition: Add NBS (12 mmol, 2.14 g) portion-wise over 15 minutes.

-

Critical Control: Adding NBS too fast can cause an exotherm, leading to ring bromination (side product). Keep the internal temperature < 5 °C.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (23 °C) . Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The styrene spot (

) should disappear; the product spot will be slightly more polar.

-

Workup & Purification:

-

Quench: Pour the reaction mixture slowly into a beaker containing 100 mL ice-cold water mixed with 50 mL saturated NaHCO

.-

Caution: Vigorous bubbling (CO

) will occur.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL) .

-

Washing: Wash combined organics with 1M HCl (50 mL) (to remove triethylamine) followed by Brine (50 mL) .

-

Drying: Dry over anhydrous Na

SO -

Purification: Purify the crude oil via silica gel flash chromatography.

-

Eluent: Gradient of 100% Hexanes

5% EtOAc/Hexanes.

-

Workflow Visualization

Figure 2: Operational workflow for the bromofluorination process.

Characterization & Validation

To validate the synthesis, compare spectral data against these expected values. The regiochemistry is confirmed by the coupling patterns of the ethyl chain.

| Measurement | Expected Signal | Interpretation |

| Characteristic of benzylic fluorine. | ||

| CH | ||

Troubleshooting Guide:

-

Low Yield: Often caused by moisture. Ensure DCM is anhydrous. Water hydrolyzes the bromonium ion to form a bromohydrin (OH instead of F).

-

Ring Bromination: If peaks appear for aromatic substitution (loss of aromatic proton integration), the reaction was too warm during NBS addition.

-

Elimination: If vinyl bromide peaks appear, the product eliminated HF during workup. Keep rotary evaporator bath temp < 30 °C.

References

-

Haufe, G. (2001). "Vicinal bromofluorides: synthesis and reactivity." Journal für Praktische Chemie, 341(5), 499-513. Link

-

Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Fluorination with pyridinium poly(hydrogen fluoride)." Journal of Organic Chemistry, 44(22), 3872–3881. Link

-

Crousse, B., et al. (2018).[3] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." Journal of Organic Chemistry, 83(2), 930-938.[3] (Context on solvent effects). Link

-

Alvernhe, G., et al. (1991). "Functionalization of alkenes: synthesis of bromofluorides." Tetrahedron Letters, 32(6), 643-646. Link

Sources

Scale-Up Synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene: A Practical Guide to Regioselective Bromofluorination

Executive Summary & Strategic Route Selection

The target molecule, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene , features a vicinal bromofluoro motif on a benzylic scaffold. This structural unit is a critical bioisostere in medicinal chemistry, often serving to modulate lipophilicity and metabolic stability compared to the parent ethyl or hydroxyethyl groups.

Route Analysis

For scale-up (10g – 100g scale), the synthesis strategy must prioritize safety, atom economy, and regiocontrol.

-

Route A (Halogen Exchange/Halex): Disfavored due to the harsh conditions required for benzylic fluorination and poor chemoselectivity in the presence of a beta-bromide.

-

Route B (Deoxyfluorination): Conversion of the corresponding bromohydrin using DAST or Deoxo-Fluor. While effective, these reagents are prohibitively expensive for large-scale work and pose significant thermal hazards (explosion risk).

-

Route C (Direct Bromofluorination - Selected): The direct oxidative bromofluorination of 3-methoxystyrene using N-bromosuccinimide (NBS) and Triethylamine trihydrofluoride (Et

N·3HF).

Why Route C?

-

Regiocontrol: The reaction proceeds via a bromonium ion intermediate. The fluoride anion attacks the most substituted carbon (benzylic position) due to the stabilization of the developing positive charge by the aromatic ring, yielding the desired anti-Markovnikov bromide/Markovnikov fluoride regiochemistry exclusively.

-

Safety: Et

N·3HF is significantly less volatile and corrosive than Olah’s reagent (Pyridine·9HF) or anhydrous HF. It does not etch borosilicate glass rapidly, allowing the use of standard laboratory reactors for short reaction times. -

Scalability: The reaction is conducted at mild temperatures (0°C to RT) with manageable exotherms.

Process Safety & Hazard Mitigation

CRITICAL WARNING: While Et

| Hazard | Mitigation Strategy |

| HF Exposure | Mandatory: Double nitrile gloves, face shield, and apron. Calcium Gluconate gel must be instantly accessible on the bench. |

| NBS Exotherm | NBS can decompose exothermically. Add portion-wise or as a slurry. Maintain temperature <25°C. |

| Glassware | Et |

| Quenching | The quench generates HF vapors and CO |

Reaction Mechanism & Pathway[1]

The regioselectivity is dictated by the electronic nature of the styrene. The 3-methoxy group acts as a weak activator.

Figure 1: Mechanistic pathway demonstrating the regioselective opening of the bromonium ion at the benzylic position.[1][2][3]

Detailed Experimental Protocol

Scale: 50 mmol (~6.7 g of starting material) Expected Yield: 75-85%

Reagents & Materials[5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |

| 3-Methoxystyrene | 134.18 | 1.0 | 6.71 g (50 mmol) | Substrate |

| Et | 161.21 | 1.5 | 12.1 g (~12.2 mL) | Fluorine Source |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 9.79 g | Bromine Source |

| Dichloromethane (DCM) | 84.93 | - | 150 mL | Solvent |

| Sat. NaHCO | - | - | 200 mL | Quench |

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), an internal thermometer, and a solid addition funnel (or powder funnel). Flush with Nitrogen.[5]

-

Charging: Add 3-Methoxystyrene (6.71 g) and DCM (100 mL) to the flask. Cool the solution to 0°C using an ice/water bath.

-

HF Addition: Carefully add Et

N·3HF (12.2 mL) via a plastic syringe or Teflon dropping funnel. Note: No significant exotherm is usually observed here, but biphasic separation may occur. -

Bromination (Critical Step):

-

Add NBS (9.79 g) portion-wise over 30 minutes.

-

Process Control: Monitor internal temperature. Do not allow T > 5°C during addition.

-

The reaction mixture will turn orange/red.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The styrene spot (high R

) should disappear.

-

-

Quench & Workup:

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold Saturated NaHCO

and 100 mL DCM. Caution: Vigorous CO -

Stir until gas evolution ceases.

-

-

Separation:

Purification

The crude oil is typically >90% pure. For high purity (>98%):

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized with 1% Et

N if acid sensitive, though usually not required). -

Mobile Phase: Gradient 0% -> 5% EtOAc in Hexanes.

-

Stability Note: Benzylic fluorides can eliminate HF to form

-bromostyrenes if heated excessively or exposed to strong acids. Store in the freezer.

Process Flow Diagram

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Characterization

Confirm the structure using the following diagnostic signals:

-

F NMR: Look for a signal around -165 to -180 ppm (ddd). The coupling pattern confirms the H-F geminal coupling and vicinal coupling to the CH

-

H NMR (CDCl

-

~5.6-5.8 ppm (ddd, 1H, CHF, J

-

~3.6-3.8 ppm (m, 2H, CH

- 3.80 ppm (s, 3H, OMe).

-

~5.6-5.8 ppm (ddd, 1H, CHF, J

-

Mass Spectrometry: The parent ion [M]+ may be weak. Look for [M-HF]+ or [M-Br]+ fragments. The isotopic pattern of Bromine (1:1 ratio of

Br/

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete conversion or decomposition during workup. | Check NBS quality (should be white, not yellow). Ensure quench is neutral/basic. |

| Regioisomer Presence | Formation of 2-bromo-1-fluoro (terminal F). | Rare with styrene substrates. Ensure temperature is kept low during NBS addition. |

| Elimination Product | Formation of | Avoid heating >40°C during rotary evaporation. Ensure silica gel is not too acidic. |

References

-

Haufe, G. (2023). "Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents." The Chemical Record, 23(9).[7]

-

Organic Syntheses. "Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane." Org.[5][4][8][9] Synth. 1999, 76, 159.[10]

-

Apollo Scientific. "Safety Data Sheet: Triethylamine trihydrofluoride."

-

Fisher Scientific. "Safety Data Sheet: Triethylamine trihydrofluoride."

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemscene.com [chemscene.com]

- 5. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly efficient stereoconservative amidation and deamidation of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]

- 10. orgsyn.org [orgsyn.org]

mechanism of E2 elimination in 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Application Note: Optimization of

Part 1: Executive Summary

This Application Note details the mechanistic pathway and optimized synthetic protocol for the conversion of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (Compound 1 ) to 1-fluoro-3-methoxystyrene (Compound 2 ).

The synthesis of

Key Takeaways:

-

Mechanism: Concerted E2 elimination proceeding via an anti-periplanar transition state.

-

Selectivity: Driven by the superior leaving group ability of bromide (

) vs. fluoride ( -

Critical Control: Use of bulky, non-nucleophilic bases (e.g.,

-BuOK or DBU) suppresses competing

Part 2: Mechanistic Analysis

Substrate Analysis

The substrate, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, presents a classic scenario of competing elimination pathways in a vicinal dihalide system.

-

(Benzylic): Substituted with the aryl ring and a Fluorine atom. Contains 1 acidic proton (

-

(Primary): Substituted with a Bromine atom.[1][2] Contains 2 protons (

Competing Pathways

The base can theoretically abstract a proton from either carbon, leading to different elimination products:

-

Path A (Target: Dehydrobromination):

-

Base Attack: Abstraction of the benzylic proton (

) at -

Leaving Group: Expulsion of Bromide (

) from -

Product: 1-fluoro-1-(3-methoxyphenyl)ethene (

-fluorostyrene). -

Driving Forces:

-

Acidity: The benzylic proton is significantly more acidic (

) due to the electron-withdrawing inductive effect of the fluorine atom and resonance stabilization by the aryl ring. -

Leaving Group Ability: Bromide is a much better leaving group (

of HBr

-

-

-

Path B (Avoided: Dehydrofluorination):

-

Base Attack: Abstraction of a primary proton (

) at -

Leaving Group: Expulsion of Fluoride (

) from -

Product:

-bromostyrene. -

Analysis: This pathway is kinetically disfavored due to the strength of the C–F bond (approx. 116 kcal/mol) compared to the C–Br bond (approx. 68 kcal/mol) and lower acidity of the primary protons.

-

Stereochemical Requirement

The E2 mechanism requires the proton being removed and the leaving group to be anti-periplanar (dihedral angle

Figure 1: Mechanistic pathway favoring dehydrobromination (Path A) over dehydrofluorination (Path B).

Part 3: Experimental Protocol

Objective: Synthesis of 1-fluoro-3-methoxystyrene on a 1.0 mmol scale.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| Precursor (1) | ~247.0 | 1.0 | 247 mg | Substrate |

| KOtBu | 112.21 | 1.5 | 168 mg | Base |

| THF (Anhydrous) | - | - | 5.0 mL | Solvent |

| NH₄Cl (sat. aq.) | - | - | 10 mL | Quench |

Equipment:

-

10 mL Round Bottom Flask (flame-dried,

purged). -

Magnetic stir bar.

-

Ice-water bath (0 °C).

Step-by-Step Methodology

-

Setup: Charge the reaction flask with 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 equiv) and a magnetic stir bar. Seal with a septum and purge with nitrogen for 5 minutes.

-

Solvation: Add anhydrous THF (0.2 M concentration relative to substrate) via syringe. Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add Potassium tert-butoxide (KOtBu) (1.5 equiv) in a single portion (if solid) or dropwise (if 1.0 M solution in THF).

-

Note: The solution may turn slightly yellow/orange, indicating the formation of the conjugated system.

-

-

Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Hexanes/EtOAc 9:1) or

F NMR.[1]-

Endpoint: Disappearance of the starting material doublet of triplets (approx -180 ppm) and appearance of the vinyl fluoride signal (approx -90 to -110 ppm).

-

-

Quench: Once complete (typically < 2 hours), quench the reaction by adding saturated aqueous

(10 mL) while stirring vigorously. -

Workup:

-

Transfer to a separatory funnel.

-

Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with Brine (

). -

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp < 30 °C as styrenes can be volatile or polymerize).

-

-

Purification: Purify via flash column chromatography on silica gel (eluent: 100% Pentane or 95:5 Pentane/EtOAc).

Figure 2: Operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Base degradation or insufficient basicity. | Ensure KOtBu is fresh (white powder, not yellow). Switch to DBU (1.5 equiv) in refluxing THF or MeCN if kinetics are slow. |

| Substitution Product ( | Base acting as a nucleophile (rare with tBuO-). | Ensure temperature is kept low initially. Increase steric bulk of base (e.g., LiHMDS). |

| Polymerization | Styrene product is unstable. | Add a radical inhibitor (e.g., BHT, 1 mg) during workup/concentration. Store product at -20 °C. |

| Defluorination | Harsh conditions causing C-F cleavage. | Avoid heating above 60 °C. Avoid Lewis acids which might activate the C-F bond. |

Part 5: References

-

Mechanism of E2 Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (General E2 regioselectivity and leaving group effects).

-

Synthesis of

-Fluorostyrenes: Eckert, K., et al. "Stereoselective synthesis of 1-bromo-1-fluorostyrenes." Mendeleev Communications, 2006, 16(3), 163-165. Link -

DBU-Promoted Elimination: Kawada, K., et al. "DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes." Synlett, 2008. (Methodology adapted for vicinal dihalides).[4] Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Context on bioisosteres). Link

Sources

Application Note: Process Monitoring of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene Reactions via TLC and GC

This Application Note is designed for researchers and process chemists monitoring the reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (referred to as BFEMB ). This fluorinated building block contains a reactive primary alkyl bromide and a sensitive benzylic fluoride, presenting unique analytical challenges such as thermal instability (HF/HBr elimination) and hydrolysis.

Introduction & Chemical Context

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (BFEMB) is a bifunctional intermediate used in the synthesis of fluorinated pharmaceuticals and radiotracers. Its reactivity is defined by two centers:[1][2]

-

Primary Alkyl Bromide (C2): The primary electrophilic site, susceptible to SN2 substitution by amines, thiols, or alkoxides.

-

Benzylic Fluoride (C1): A sensitive stereogenic center. While the C-F bond is strong, the benzylic proton is acidic. Strong bases or high temperatures can trigger E2 elimination of HBr or HF, leading to styrenyl side-products.

Analytical Challenge: Standard GC methods may induce thermal degradation (dehydrohalogenation) in the injector port.[3] TLC methods must differentiate between the non-polar starting material and potentially similar elimination byproducts.

Thin Layer Chromatography (TLC) Protocol

Stationary & Mobile Phase Selection

-

Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

-

Mobile Phase Optimization: BFEMB is moderately non-polar.

-

Standard System: Hexanes:Ethyl Acetate (90:10 v/v).

-

For Polar Products (e.g., Amines): Dichloromethane:Methanol (95:5 v/v).

-

Visualization Techniques

Due to the 3-methoxybenzene moiety, the molecule is UV active. However, chemical stains provide critical information about reaction byproducts.

| Visualization Method | Observation | Specificity |

| UV (254 nm) | Dark purple/black spot | Detects aromatic ring (SM, Product, & Styrenes). |

| KMnO₄ Stain | Yellow/Brown spot on purple | Oxidizes alkenes (detects elimination byproducts). |

| p-Anisaldehyde | Red/Blue/Violet spot | General stain; sensitive to nucleophilic functional groups. |

| Iodine Chamber | Brown/Yellow spot | Reversible; good for initial quick check. |